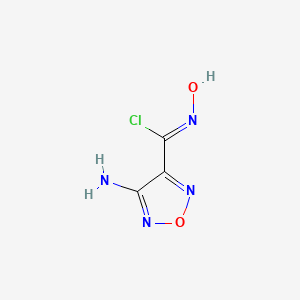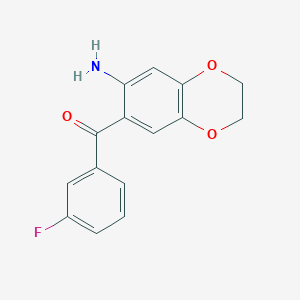
C646
Descripción general
Descripción
C646 es un inhibidor de molécula pequeña conocido por su inhibición selectiva de la histona acetiltransferasa p300. Ha ganado una atención significativa en la investigación científica debido a su capacidad para modular la expresión génica al inhibir la acetilación de histonas, lo que juega un papel crucial en la regulación de la estructura de la cromatina y la transcripción génica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de C646 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de grupos funcionales. Los pasos clave incluyen:
Formación del anillo de pirazol: Esto se logra mediante la reacción de hidracina con una dicetona.
Introducción del anillo de furano: Esto implica la reacción del intermedio de pirazol con un derivado de furano.
Modificaciones finales: La introducción de los grupos nitro y metilo al anillo aromático completa la síntesis.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, la síntesis generalmente sigue los procedimientos a escala de laboratorio con optimizaciones para la producción a gran escala. Esto incluye el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
C646 principalmente experimenta:
Oxidación: El grupo nitro se puede reducir a una amina en condiciones específicas.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los reactivos comunes incluyen gas hidrógeno con un catalizador de paladio.
Sustitución: Se utilizan reactivos como halógenos o agentes de nitración en condiciones controladas.
Productos Principales
Reducción del grupo nitro: Produce el derivado de amina correspondiente.
Sustitución electrófila: Conduce a varios compuestos aromáticos sustituidos.
Aplicaciones Científicas De Investigación
C646 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una herramienta para estudiar el papel de la acetilación de histonas en la regulación génica.
Biología: Investiga los efectos de la acetilación de histonas en procesos celulares como la regulación del ciclo celular y la apoptosis.
Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento del cáncer al inhibir p300, que a menudo se sobreexpresa en los tumores.
Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos a modificaciones epigenéticas
Mecanismo De Acción
C646 ejerce sus efectos inhibiendo selectivamente la actividad de la histona acetiltransferasa de p300. Esta inhibición previene la acetilación de histonas, lo que lleva a una estructura de cromatina más condensada y una transcripción génica reducida. Además, se ha demostrado que this compound degrada Exportin-1, modulando aún más la ocupación y función de la cromatina .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido anacárdico: Otro inhibidor de la histona acetiltransferasa, pero menos selectivo en comparación con C646.
Garcinol: Inhibe tanto p300 como CBP pero con menor potencia.
Curcumina: Un compuesto natural con actividad inhibitoria de la histona acetiltransferasa pero menos específico.
Singularidad de this compound
This compound se destaca por su alta selectividad y potencia para la inhibición de p300. A diferencia de otros inhibidores, this compound ha sido ampliamente estudiado por su capacidad para modular la expresión génica y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer .
Propiedades
IUPAC Name |
4-[(4E)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKJYZZSCQBJGB-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



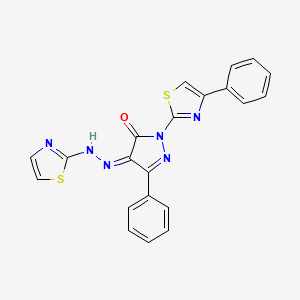
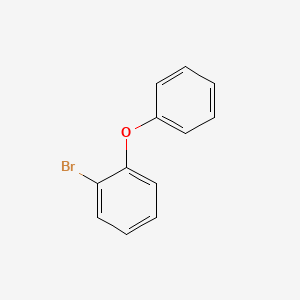
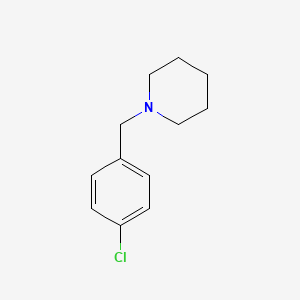
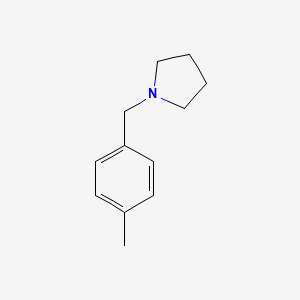
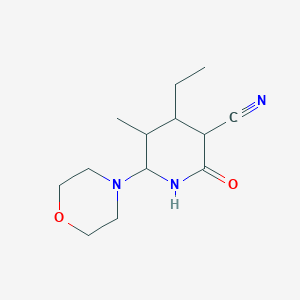
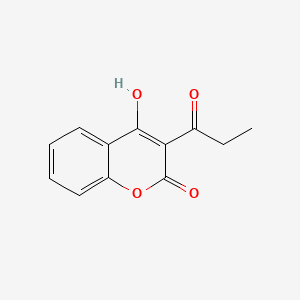
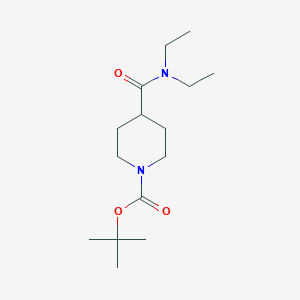
![diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B7789106.png)
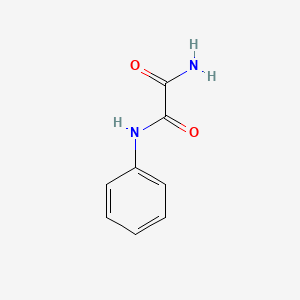
![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiophene-2-carboxamide](/img/structure/B7789128.png)
![N-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B7789131.png)
